- Pharmaceutical compounds for the treatment of complement-, including complement C1-mediated disorders and their preparation, World Intellectual Property Organization, , ,

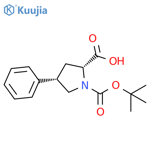

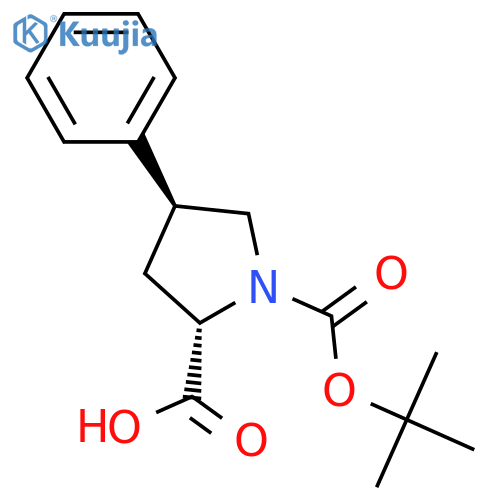

Cas no 96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid)

96314-29-3 structure

商品名:(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

- (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylicacid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S,4S)-

- Boc-(2S,4S)-4-phenyl-pyrrolidine-2-carboxylic acid

- Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid

- (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

- (2S,4S)-1-(tert-butoxycarbonyl)-4-phenyl-2-pyrrolidinecarboxylic acid

- (2S,4S)-4-phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester

- (2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid

- (2S,4S)-N-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

- (2S,4S)-4-Phenyl-1,2-pyrrolidinedicarboxylic acid 1-tert-butyl ester

- 1,2-Pyrrolidinedicarboxylic acid, 4-phenyl-, 1-(1,1-dimethylethyl) ester, (2S-trans)- (ZCI)

- 1-(1,1-Dimethylethyl) (2S,4S)-4-phenyl-1,2-pyrrolidinedicarboxylate (ACI)

- (2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

- JDAQDIQHICLYKH-OLZOCXBDSA-N

- (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylicacid,4-phenyl-,1-(1,1-dimethylethyl)ester,(2S,4S)-

- AKOS015893123

- CS-0060902

- 96314-29-3

- DTXSID30373173

- EN300-7383729

- W17672

- (2S,4S)-1-(Boc)-4-Phenylpyrrolidine-2-carboxylic acid

- AKOS015836490

- (2S,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid

- MFCD01321010

- (2S,4S)-1-BOC-4-phenylpyrrolidine-2-carboxylic acid

- (4S)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylicacid

- DS-4081

- SCHEMBL2239296

-

- MDL: MFCD01321010

- インチ: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1

- InChIKey: JDAQDIQHICLYKH-OLZOCXBDSA-N

- ほほえんだ: C(N1[C@H](C(=O)O)C[C@@H](C2C=CC=CC=2)C1)(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 291.14700

- どういたいしつりょう: 291.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- 密度みつど: 1.196

- ふってん: 441.5°C at 760 mmHg

- フラッシュポイント: 220.8°C

- 屈折率: 1.548

- PSA: 66.84000

- LogP: 2.80210

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid セキュリティ情報

- ちょぞうじょうけん:保管温度は-15°C

- 危険レベル:IRRITANT

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313174-250 mg |

(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; . |

96314-29-3 | 95% | 250mg |

€242.80 | 2023-04-26 | |

| TRC | B662083-5mg |

(2S,4S)-Boc-4-phenylpyrrolidine-2-carboxylic Acid |

96314-29-3 | 5mg |

$ 50.00 | 2022-06-07 | ||

| abcr | AB313174-1 g |

(2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, 95%; . |

96314-29-3 | 95% | 1g |

€509.50 | 2023-04-26 | |

| Chemenu | CM130016-1g |

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 95% | 1g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131542-25g |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 98% | 25g |

¥21900.00 | 2024-04-23 | |

| eNovation Chemicals LLC | Y1298153-1G |

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid |

96314-29-3 | 97% | 1g |

$105 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131542-250mg |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 98% | 250mg |

¥297.00 | 2024-04-23 | |

| Chemenu | CM130016-5g |

(2S,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 95% | 5g |

$*** | 2023-05-29 | |

| Aaron | AR003AF8-1g |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 98% | 1g |

$79.00 | 2025-01-21 | |

| 1PlusChem | 1P003A6W-100mg |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid |

96314-29-3 | 95% | 100mg |

$12.00 | 2025-02-19 |

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 合成方法

合成方法 1

はんのうじょうけん

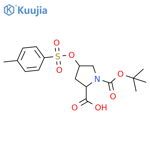

1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride , Acetonitrile , Water ; 20 min, rt

1.2 Catalysts: Ruthenium trichloride ; 4 h, rt

1.2 Catalysts: Ruthenium trichloride ; 4 h, rt

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Pharmaceutical compounds for the treatment of complement mediated disorders, World Intellectual Property Organization, , ,

合成方法 3

合成方法 4

はんのうじょうけん

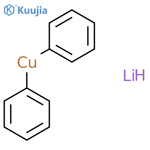

1.1 Solvents: Diethyl ether , Tetrahydrofuran

リファレンス

- Lithium diphenylcuprate reactions with 4-tosyloxy-L-prolines; an interesting stereochemical outcome. A synthesis of trans-4-phenyl-L-proline, Tetrahedron Letters, 1986, 27(2), 151-4

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Raw materials

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid Preparation Products

(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

96314-29-3 ((2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid) 関連製品

- 37553-65-4(Boc-N-Me-Phe-OH)

- 145432-51-5((2R,3R)-N-BOC-2-Amino-3-phenyl-butyric Acid)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96314-29-3)(2S,4S)-1-tert-butoxycarbonyl-4-phenyl-pyrrolidine-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):494.0